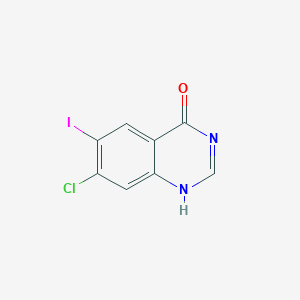
2-amino-7-(trifluoromethyl)-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service number 44264447 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Vorbereitungsmethoden
The synthesis of the compound with Chemical Abstracts Service number 44264447 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of specific reactants under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under specific temperature, pressure, and pH conditions to ensure the optimal formation of the compound. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
The compound with Chemical Abstracts Service number 44264447 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific reagents and conditions, such as halogenation or nitration.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
The compound with Chemical Abstracts Service number 44264447 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on cellular processes and pathways. It may be used as a tool to investigate the role of specific enzymes or proteins in biological systems.
Medicine: In the field of medicine, the compound is explored for its potential therapeutic applications. It may be used as a lead compound for drug development or as a diagnostic tool.
Industry: The compound is used in various industrial applications, such as the production of specialty chemicals, materials science, and environmental monitoring.
Wirkmechanismus
The mechanism of action of the compound with Chemical Abstracts Service number 44264447 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The compound may affect various biochemical pathways, such as metabolic pathways, signal transduction pathways, or gene expression pathways. The exact mechanism of action depends on the specific context and application of the compound.
Eigenschaften
IUPAC Name |
2-amino-7-(trifluoromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)4-1-2-5-6(3-4)14-8(13)15-7(5)16/h1-3H,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRJERFQSDIWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B8131972.png)
![6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol](/img/structure/B8131984.png)


![1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate](/img/structure/B8131999.png)







